molecular formula C15H14N2O2 B2644581 (2E)-1-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-5-yl}-3-phenylprop-2-en-1-one CAS No. 2035000-79-2

(2E)-1-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-5-yl}-3-phenylprop-2-en-1-one

Cat. No.: B2644581
CAS No.: 2035000-79-2
M. Wt: 254.289
InChI Key: VIUOFTPRHYIMEA-VOTSOKGWSA-N
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Description

(2E)-1-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-5-yl}-3-phenylprop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes an oxazolo-pyridine ring fused with a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-5-yl}-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-5-yl}-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

(2E)-1-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-5-yl}-3-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, exploring its efficacy and safety in preclinical and clinical studies.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-1-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-5-yl}-3-phenylprop-2-en-1-one involves its interaction with molecular targets within biological systems. These interactions may include binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2E)-1-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-5-yl}-3-phenylprop-2-en-1-one include:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications across multiple scientific disciplines. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Properties

IUPAC Name

(E)-1-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-15(7-6-12-4-2-1-3-5-12)17-9-8-14-13(11-17)10-16-19-14/h1-7,10H,8-9,11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUOFTPRHYIMEA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1ON=C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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